molecular formula C9H13N3O B12280554 5-(Piperidin-4-yloxy)pyrimidine

5-(Piperidin-4-yloxy)pyrimidine

Cat. No.: B12280554
M. Wt: 179.22 g/mol
InChI Key: NGWFNDWOFSGUOM-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine. One common method includes the nucleophilic substitution of a halogenated pyrimidine with piperidine under basic conditions. For example, 2-chloro-5-(piperidin-4-yloxy)pyrimidine can be synthesized by reacting 2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The piperidine moiety can be oxidized to form N-oxides.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

5-(Piperidin-4-yloxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. For instance, it has been designed as a covalent inhibitor of the epidermal growth factor receptor (EGFR) T790M/L858R mutants, which are associated with non-small cell lung cancer. The compound binds covalently to the cysteine residue in the active site of the receptor, thereby inhibiting its activity and preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yloxy)pyrimidine: A closely related compound with similar structural features.

    4-(Piperidin-4-yloxy)pyrimidine: Another isomer with the piperidine moiety at a different position on the pyrimidine ring.

Uniqueness

5-(Piperidin-4-yloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a covalent inhibitor of EGFR mutants sets it apart from other similar compounds, making it a valuable candidate in cancer research and drug development .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C9H13N3O/c1-3-10-4-2-8(1)13-9-5-11-7-12-6-9/h5-8,10H,1-4H2

InChI Key

NGWFNDWOFSGUOM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CN=CN=C2

Origin of Product

United States

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